6-(4-Iodophenoxymethyl)quinoline
Overview
Description
6-(4-Iodophenoxymethyl)quinoline is a quinoline derivative characterized by the presence of an iodophenoxy group attached to the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenoxymethyl)quinoline typically involves the reaction of 4-iodophenol with a quinoline derivative. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with a quinoline derivative in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of microwave-assisted synthesis, which offers a greener and more efficient alternative .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs catalytic systems to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are commonly used in these processes . The use of environmentally benign protocols, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenoxymethyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-(4-Iodophenoxymethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Iodophenoxymethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
Uniqueness
6-(4-Iodophenoxymethyl)quinoline is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and biological properties. This group enhances its reactivity in substitution reactions and contributes to its potent antimicrobial activity . Compared to other quinoline derivatives, it offers a broader spectrum of applications in both scientific research and industrial processes .
Properties
IUPAC Name |
6-[(4-iodophenoxy)methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-4-6-15(7-5-14)19-11-12-3-8-16-13(10-12)2-1-9-18-16/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWGIKQVRYBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)COC3=CC=C(C=C3)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.